
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide
描述
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide, also known as DPMS or ProTide, is an organic compound with the molecular formula C4H11NO5S . It has a molecular weight of 169.2 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-hydroxy-1-(hydroxymethyl)ethyl]methanesulfonamide . The InChI code for this compound is 1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 .科学研究应用
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been used in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a chromatographic reagent. It has also been used as a chelating agent in biochemistry and as a model compound in drug design. In addition, N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been used to study the metabolism of carbohydrates and proteins.
作用机制
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine is an inhibitor of the enzyme glycosyltransferase, which is involved in the synthesis of glycosylated proteins and lipids. The inhibition of glycosyltransferase by N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine leads to the inhibition of the synthesis of glycosylated proteins and lipids, and thus, the inhibition of the metabolic pathways that are involved in the synthesis of these molecules.
Biochemical and Physiological Effects
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been shown to modulate the activity of a variety of enzymes, including glycosyltransferase, proteases, and kinases. It has also been shown to modulate the expression of genes involved in the metabolism of carbohydrates and proteins. In addition, N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been shown to modulate the activity of several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
实验室实验的优点和局限性
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has several advantages for use in laboratory experiments. It is a highly soluble compound, and can be easily purified using recrystallization. It is also a highly stable compound, and can be stored for long periods of time without degradation. Furthermore, it is a relatively inexpensive compound, and can be readily obtained from chemical suppliers. However, there are some limitations to the use of N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and can also interfere with the activity of enzymes.
未来方向
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has a wide range of potential applications in the future. It could be used as a drug delivery system, as it can be easily modified to target specific cell types. It could also be used as a diagnostic tool, as it can be used to detect the presence of certain enzymes in a sample. Additionally, it could be used as a tool for studying the metabolism of carbohydrates and proteins. Finally, it could be used as a tool for studying the mechanisms of action of drugs, as well as for designing novel drugs.
安全和危害
属性
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJAQDNGVTSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






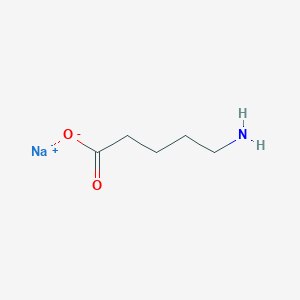
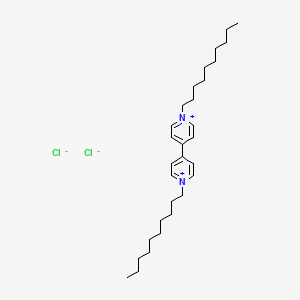
![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
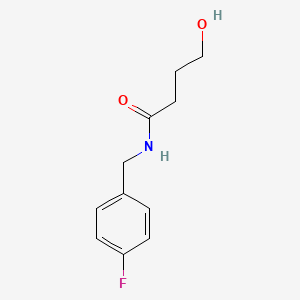
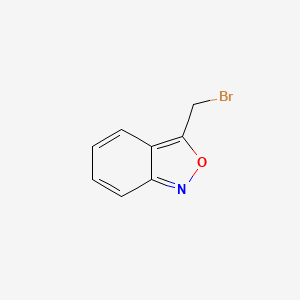

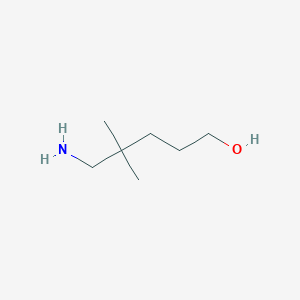
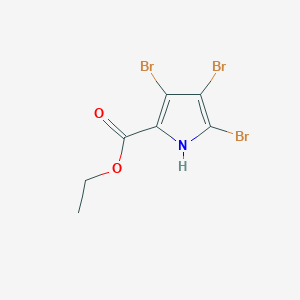

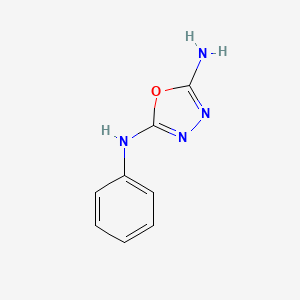
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)